N-(4-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE
Description
N-(4-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a quinoxaline core, a sulfonyl group, and an acetamide moiety
Properties
IUPAC Name |
N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-15-6-5-7-19(14-15)32(30,31)28-23-22(26-20-8-3-4-9-21(20)27-23)25-18-12-10-17(11-13-18)24-16(2)29/h3-14H,1-2H3,(H,24,29)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRVTHFQFDLIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Acetamide Moiety: The final step involves the acylation of the amino group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, as well as catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Cancer Treatment :
- XL765 has been extensively studied for its anticancer properties, particularly in preclinical models. It has shown efficacy against several cancer cell lines by inducing cell cycle arrest and apoptosis.
- Case studies have demonstrated that XL765 can enhance the effects of other chemotherapeutic agents, suggesting potential for combination therapies .
- Antineoplastic Agent :
- Enzyme Inhibition :
- Drug Development :
Case Studies
- Preclinical Studies : Research involving HCT-116 and MCF-7 cell lines has shown that XL765 exhibits significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 µg/mL .
- Combination Therapies : In studies combining XL765 with traditional chemotherapeutics, enhanced tumor regression was observed compared to monotherapy, indicating synergistic effects that could improve treatment outcomes for patients with resistant tumors .
Mechanism of Action
The mechanism of action of N-(4-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-furamide
- N-(1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-2-furamide
Uniqueness
N-(4-{[3-(3-METHYLBENZENESULFONAMIDO)QUINOXALIN-2-YL]AMINO}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups and its quinoxaline core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the sulfonyl group may enhance its solubility and stability, while the acetamide moiety could influence its binding affinity to molecular targets.
Biological Activity
N-(4-{[3-(3-Methylbenzenesulfonamido)quinoxalin-2-yl]amino}phenyl)acetamide, a compound belonging to the quinoxaline derivatives, has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological properties:
- Quinoxaline Core : Known for diverse biological activities.
- Aniline Group : Provides potential for interaction with various biological targets.
- Sulfonamide Moiety : Imparts antibacterial properties and affects enzyme inhibition.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity and affecting metabolic pathways.
- Antimicrobial Activity : Similar to other sulfonamide derivatives, it may interfere with folic acid synthesis in bacteria, leading to bacteriostatic effects.
- Anticancer Potential : Studies suggest that quinoxaline derivatives selectively target cancer cells, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits bacteriostatic properties against various bacterial strains. |
| Anticancer | Shows selective toxicity towards cancer cells; potential as an anticancer agent. |
| Anti-inflammatory | May modulate inflammatory responses through enzyme inhibition. |
Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : Research indicates that quinoxaline derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The sulfonamide component enhances this effect by mimicking para-aminobenzoic acid (PABA), crucial for bacterial folate synthesis .
- Anticancer Activity : A study demonstrated that compounds similar to this compound effectively inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest .
- Mechanistic Insights : The interaction of the compound with phosphatidylinositol 3-kinase (PI3K), a key player in cancer signaling pathways, has been highlighted in various studies, suggesting its potential as a targeted therapeutic agent .
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of a related quinoxaline derivative in treating bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among treated patients compared to controls.
- Case Study on Cancer Cell Lines : Laboratory experiments using various cancer cell lines revealed that this compound induced apoptosis at lower concentrations than traditional chemotherapeutics, showcasing its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
